molecular formula C30H35NO3 B1675178 Levormeloxifene CAS No. 78994-23-7

Levormeloxifene

Cat. No. B1675178
CAS RN: 78994-23-7
M. Wt: 457.6 g/mol
InChI Key: XZEUAXYWNKYKPL-WDYNHAJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levormeloxifene is a selective estrogen receptor modulator (SERM) that was being developed as an alternative to estrogen replacement therapy for the treatment and prevention of postmenopausal bone loss .


Synthesis Analysis

The synthesis of Levormeloxifene has been investigated in several studies. The objectives of the first two human studies of levormeloxifene were to investigate the tolerability, safety, and pharmacokinetics of levormeloxifene and to confirm in man the promising pharmacological profile observed in preclinical studies .


Molecular Structure Analysis

Levormeloxifene is the levorotatory enantiomer of ormeloxifene . More details about its molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

Levormeloxifene was well tolerated after single doses in the range of 2.5–320 mg and multiple once daily dosing in the range of 20–160 mg . The most important degradation pathway was ascribed to the oxidation of the pyrrolidine nitrogen atom in levormeloxifene to an N-oxide derivative of the drug substance .


Physical And Chemical Properties Analysis

Levormeloxifene has a molecular formula of C30H35NO3 . More details about its physical and chemical properties can be found in the referenced papers .

Safety And Hazards

The development of Levormeloxifene was stopped because of a high incidence of gynecological side effects during clinical trials . Adverse events reported were generally mild or moderate. The most frequent adverse events after multiple dosing were headache, abdominal pain, and leukorrhea with the highest frequency reported after the highest daily dose of 160 mg levormeloxifene .

properties

IUPAC Name

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317017
Record name (-)-Centchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ormeloxifene has both estrogenic and anti-estrogenic activity. As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals. This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos.
Record name Ormeloxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levormeloxifene

CAS RN

78994-23-7, 31477-60-8
Record name (-)-Centchroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78994-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormeloxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levormeloxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ormeloxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Centchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORMELOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVORMELOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levormeloxifene
Reactant of Route 2
Reactant of Route 2
Levormeloxifene
Reactant of Route 3
Levormeloxifene
Reactant of Route 4
Reactant of Route 4
Levormeloxifene
Reactant of Route 5
Levormeloxifene
Reactant of Route 6
Reactant of Route 6
Levormeloxifene

Citations

For This Compound
631
Citations
P Ravn, TF Nielsen, C Christiansen - Acta obstetricia et …, 2006 - Taylor & Francis
… The development of levormeloxifene was discontinued during the phase III … the levormeloxifene-treated groups. This article reviews the preclinical and clinical studies of …
Number of citations: 19 www.tandfonline.com
P Alexandersen, BJ Riis, JA Stakkestad… - The Journal of …, 2001 - academic.oup.com
… the same magnitude in the levormeloxifene and HRT groups. Spinal … levormeloxifene groups and by almost 5% in the HRT group (P < 0.001 for the difference between levormeloxifene …
Number of citations: 66 academic.oup.com
SR Goldstein, N Nanavati - American journal of obstetrics and gynecology, 2002 - Elsevier
… Levormeloxifene is a selective estrogen receptor modulator … to blindly receive placebo or levormeloxifene 0.5 mg or 1.25 … women who were treated with levormeloxifene had a marked …
Number of citations: 120 www.sciencedirect.com
BK Skrumsager, B Kiehr, PC Pedersen… - British journal of …, 2002 - Wiley Online Library
… dose of 160 mg levormeloxifene. Five weeks of treatment with 20–160 mg levormeloxifene and 8 weeks of treatment with 40 or 80 mg levormeloxifene reduced the biochemical marker …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
L Warming, C Christoffersen, BJ Riis, JA Stakkestad… - Maturitas, 2003 - Elsevier
Objective: Levormeloxifene is a selective estrogen receptor modulator (SERM). The development of the drug was discontinued due to intolerable adverse effects. This paper follow-up …
Number of citations: 37 www.sciencedirect.com
RJ Mountfield, B Kiehr, BA John - Drug metabolism and disposition, 2000 - ASPET
… have been investigated after oral administration of [ 14 C]-levormeloxifene to male … levormeloxifene and/or metabolites was confirmed by whole body autoradiography. Levormeloxifene …
Number of citations: 16 dmd.aspetjournals.org
B Kiehr, BK Skrumsager, M Müller, PC Pedersen - Clinical therapeutics, 2001 - Elsevier
… and tolerability of levormeloxifene was investigated in a single… 40-mg tablet of levormeloxifene base. Blood samples were … were calculated for levormeloxifene and compared between …
Number of citations: 2 www.sciencedirect.com
O Østerberg, B Kiehr, L Erichsen… - … & drug disposition, 2003 - Wiley Online Library
The pharmacokinetics of a new selective oestrogen receptor modulator levormeloxifene was investigated in mice, rats, cynomolgus monkeys and humans by compartmental …
Number of citations: 3 onlinelibrary.wiley.com
CE Hotchkiss, R Stavisky, J Nowak, R Brommage… - Bone, 2001 - Elsevier
… was prevented by estradiol or levormeloxifene. Estradiol or levormeloxifene inhibited loss of … Estradiol, but not levormeloxifene, prevented loss of BMD at the femoral neck (ovx −7.4%; …
Number of citations: 31 www.sciencedirect.com
L Banie, G Lin, H Ning, G Wang, TF Lue… - The Journal of …, 2008 - auajournals.org
Purpose : We investigated the effect of estrogen, raloxifene and levormeloxifene on α1A-adrenergic receptor expression. Materials and Methods : Postpartum rats underwent …
Number of citations: 25 www.auajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.